4-[(Methylamino)methyl]benzene-1-sulfonamide hydrochloride
CAS No.: 116599-33-8
Cat. No.: VC2895816
Molecular Formula: C8H13ClN2O2S
Molecular Weight: 236.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 116599-33-8 |
|---|---|
| Molecular Formula | C8H13ClN2O2S |
| Molecular Weight | 236.72 g/mol |
| IUPAC Name | 4-(methylaminomethyl)benzenesulfonamide;hydrochloride |
| Standard InChI | InChI=1S/C8H12N2O2S.ClH/c1-10-6-7-2-4-8(5-3-7)13(9,11)12;/h2-5,10H,6H2,1H3,(H2,9,11,12);1H |
| Standard InChI Key | SDFZFCMACVDSNI-UHFFFAOYSA-N |
| SMILES | CNCC1=CC=C(C=C1)S(=O)(=O)N.Cl |
| Canonical SMILES | CNCC1=CC=C(C=C1)S(=O)(=O)N.Cl |
Introduction
Chemical Identity and Properties
Structural Information
The compound 4-[(Methylamino)methyl]benzene-1-sulfonamide hydrochloride is precisely identified through various chemical identifiers and structural notations. Its molecular formula is C8H13ClN2O2S with a molecular weight of 236.72 g/mol . The structure consists of a benzene ring with a sulfonamide group (-SO2NH2) at the para position relative to a methylaminomethyl group (-CH2NHCH3), forming a hydrochloride salt .
The compound's systematic IUPAC name is 4-(methylaminomethyl)benzenesulfonamide;hydrochloride, which precisely describes its chemical structure . Additional structural identifiers include:
| Identifier | Value |
|---|---|
| CAS Number | 116599-33-8 |
| PubChem CID | 119031699 |
| Parent Compound | 4-((Methylamino)methyl)benzenesulfonamide (CID 20749346) |
| InChI | InChI=1S/C8H12N2O2S.ClH/c1-10-6-7-2-4-8(5-3-7)13(9,11)12;/h2-5,10H,6H2,1H3,(H2,9,11,12);1H |
| InChIKey | SDFZFCMACVDSNI-UHFFFAOYSA-N |
| SMILES | CNCC1=CC=C(C=C1)S(=O)(=O)N.Cl |
Physical and Chemical Properties
The physical and chemical properties of 4-[(Methylamino)methyl]benzene-1-sulfonamide hydrochloride are determined by its functional groups and salt form. As a hydrochloride salt of a sulfonamide derivative, it possesses distinct chemical characteristics that influence its behavior in various environments and reactions.
The compound contains three primary functional groups that define its chemical reactivity:
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The sulfonamide group (-SO2NH2), which contributes to its hydrogen bonding capacity
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The secondary amine (methylamino group), which contributes to its basicity
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The hydrochloride salt form, which affects its solubility profile and stability
The hydrochloride salt formation typically enhances water solubility compared to the free base form, which is a relevant consideration for applications requiring aqueous dissolution .
Synthesis and Production Methods
The synthesis of 4-[(Methylamino)methyl]benzene-1-sulfonamide hydrochloride likely follows traditional methods used for sulfonamide derivatives. Based on common synthetic approaches for similar compounds, the synthesis would typically involve the reaction of amines with sulfonyl chlorides.
A probable synthetic route would involve:
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Starting with an appropriate 4-(methylaminomethyl)benzene precursor
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Reaction with a sulfonyl chloride reagent to introduce the sulfonamide group
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Conversion to the hydrochloride salt through treatment with hydrochloric acid solution
This synthetic pathway represents a generalized approach based on established chemistry for similar sulfonamide derivatives. The specific reaction conditions, purification methods, and scaling considerations would depend on the desired application and purity requirements.
| Supplier | Reference Code | Quantity | Price (EUR) |
|---|---|---|---|
| Cymit Quimica | 3D-REA59933 | 50 mg | 645.00 € |
| Cymit Quimica | 3D-REA59933 | 500 mg | 1,800.00 € |
This pricing structure reflects the compound's specialized nature and likely small-scale production, consistent with its current designation for research applications rather than bulk industrial processes . The availability of safety data sheets (SDS) from suppliers indicates compliance with regulatory requirements for hazardous materials handling and transportation.
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